Isobenzan
Overview
Description
Mechanism of Action
Target of Action
Isobenzan, also known as Telodrin, is an organochloride insecticide . The primary targets of this compound are the GABA-gated chloride channels in the nervous system of insects . These channels play a crucial role in inhibitory neurotransmission, and their disruption leads to overstimulation of the nervous system .
Mode of Action
This compound acts as an antagonist of the GABA-gated chloride channels . By binding to these channels, it prevents the influx of chloride ions into the neuron. This action disrupts the normal functioning of the nervous system, leading to overstimulation and eventual death of the insect .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the gabaergic system, which plays a key role in inhibitory neurotransmission . The disruption of this system leads to a state of hyperexcitability in the nervous system of the affected organism .
Pharmacokinetics
This compound is a highly persistent compound that can remain in the environment for a long time . It is practically insoluble in water, which affects its distribution in the environment . The biological half-life of this compound in human blood is estimated to be about 2.8 years , indicating its potential for bioaccumulation.
Result of Action
The primary result of this compound’s action is the overstimulation of the nervous system, leading to convulsions and eventual death of the affected organism . Due to its high toxicity and persistence, the use of this compound has been discontinued .
Action Environment
This compound is a persistent organic pollutant that can remain in soil for 2 to 7 years . Its action, efficacy, and stability are influenced by various environmental factors. For instance, its persistence in the environment can lead to long-term exposure of non-target organisms, potentially causing harm to biodiversity . Furthermore, its insolubility in water can affect its distribution and bioavailability in aquatic environments .
Biochemical Analysis
Cellular Effects
Given its classification as a highly toxic organochloride insecticide , it is likely to have significant effects on cellular processes.
Temporal Effects in Laboratory Settings
The biological half-life of Isobenzan in human blood is estimated to be about 2.8 years . This suggests that this compound is relatively stable and may have long-term effects on cellular function.
Preparation Methods
Isobenzan can be synthesized through several routes. One method involves the preparation of the precursor 4,5,6,7,10,10-hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane. This precursor can be obtained via two synthetic routes:
1954 Method: 1,4,5,6,7,7-hexachloro-2,3-bishydroxymethylbicyclo[2,2,1]hept-5-ene is synthesized and then dehydrated to form the precursor.
1961 Method: A direct preparation of the precursor via a Diels-Alder reaction with hexachlorocyclopentadiene and 2,5-Dihydrofuran.
The target compound, this compound, is then synthesized by photochlorination of the precursor .
Chemical Reactions Analysis
Isobenzan undergoes various chemical reactions, including:
Reduction: Reduction reactions can break down this compound into less chlorinated compounds.
Substitution: This compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Isobenzan has been studied for its effects on soil fauna and soil structure. It has been found to have serious side-effects on beneficial soil animals and soil structure . Research has shown that this compound can drastically reduce populations of soil fauna, increase soil bulk density, and retard plant growth . These effects have been observed to persist for several years after application .
Comparison with Similar Compounds
Isobenzan is similar to other organochloride insecticides such as Dieldrin, Aldrin, and Endrin. These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and environmental persistence . This compound is unique in its high level of chlorination and its specific molecular structure, which contributes to its distinct toxicological profile .
Similar Compounds
- Dieldrin
- Aldrin
- Endrin
This compound’s uniqueness lies in its specific molecular structure and its high level of chlorination, which contribute to its distinct toxicological and environmental persistence profiles .
Properties
IUPAC Name |
1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWHHSXTGZSMSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl8O | |
Record name | ISOBENZAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3021306 | |
Record name | Isobenzan | |
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Molecular Weight |
411.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. The technical product is a whitish to light-brown crystalline powder with a mild chemical odor. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), White to light brown solid; [HSDB] Colorless crystals; [MSDSonline] | |
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Record name | Isobenzan | |
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Solubility |
Sol in ether, acetone, benzene, xylene, heavy aromatic naphtha, Greater than 1% in ethanol & kerosene, 25 g/100 ml acetone at 25 °C, 38 g/100 ml benzene at 25 °C, 34 g/100 ml carbon tetrachloride at 25 °C, 2 g/100 ml fuel oil at 25 °C, 34 g/100 ml toluene at 25 °C, 29 g/100 ml xylene at 25 °C., It is soluble in water to about 0.1 mg/L at 20 °C. | |
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Density |
1.87 (EPA, 1998) - Denser than water; will sink, 1.87 | |
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Vapor Pressure |
1e-05 mmHg at 77 °F (EPA, 1998), 0.00000292 [mmHg], Vapor pressure = 3X10-6 mm Hg at 20 °C, 2.92X10-6 mm Hg at 20 °C | |
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Record name | Isobenzan | |
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Mechanism of Action |
The symptoms of poisoning by ... cyclodiene insecticides are characterized by hyperexcitation and convulsions followed by paralysis. ... The cyclodienes endrin, isobenzan, dieldrin and heptachlor expoxide; supressed the GABA induced chloride content /in the chloride channels of dorsal root ganglion neurons of the rat/. The initial transient component of the chloride current was blocked more than the late sustained component. The supression of the GABA mediated synaptic inhibition would cause hyperexcitation of the nervous system. The results are compatible with the convulsant action of these insecticides., Inhibition potency of polychlorocycloalkanes ... for gamma-aminobutyric acid (GABA) dependent chlorine uptake in mouse brains was studied. Brains of male ICR mice were incubated with insecticides and initiated for assay by addition of radioactive chlorine (Cl), sodium chloride, hydrochloric acid, GABA and glucose. Potencies were estimated by determining inhibition of radioactive sulfur tagged t-butyl-bicyclophosphorothionate binding, GABA dependent Cl uptake, and testing mammalian toxicity. Potencies were expressed as concentrations producing 50% inhibition. The most potent inhibitor was 12-ketoendrin, followed by isobenzan, endrin, dieldrin, heptachlor epoxide, aldrin, heptachlor and lindane. ... | |
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Color/Form |
Whitish to light brown powder, Crystals from heptane | |
CAS No. |
297-78-9 | |
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Record name | Isobenzan | |
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Record name | Isobenzan [ISO:BSI] | |
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Record name | Isobenzan | |
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Melting Point |
248 to 252 °F (EPA, 1998), 120-122 °C | |
Record name | ISOBENZAN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of isobenzan in insects?
A1: While the exact mechanism is still under investigation, research suggests that this compound likely interacts with the GABAA receptor-ionophore complex in the insect nervous system. This complex is crucial for regulating neuronal excitability.
Q2: How does the interaction with the GABAA receptor lead to insecticidal activity?
A2: this compound's binding to the GABAA receptor is thought to disrupt the normal flow of chloride ions, leading to hyperexcitation of neurons and ultimately causing insect death.
Q3: What are the observed effects of this compound on soil ecosystems?
A3: Studies have shown that this compound application can drastically reduce the populations of various soil fauna, except nematodes. This disruption can negatively impact soil structure, decomposition rates, and nutrient cycling.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C9H6Cl8O and a molecular weight of 410.8 g/mol.
Q5: What is the spatial arrangement of chlorine atoms in this compound?
A5: X-ray crystallography studies confirmed that this compound possesses an exo-1,exo-3-chlorine arrangement and an endo configuration for the tetrahydrofuran ring.
Q6: How does the number and position of chlorine atoms influence this compound's insecticidal activity?
A6: Research indicates that reducing the number of chlorine atoms generally decreases this compound's toxicity. Specifically, the chlorine atoms at the bridge-end positions (C-1 and C-8) appear to be crucial for its activity. Replacing the ethylenic chlorine atoms can lead to variable effects on toxicity depending on the specific analogue.
Q7: How persistent is this compound in the environment?
A7: this compound is known to be persistent in soil, with its biological activity lasting for several weeks to months. This persistence contributes to its potential for bioaccumulation and raises concerns about long-term ecological effects.
Q8: Has resistance to this compound been observed in insect populations?
A8: Yes, resistance to this compound has been documented in several insect species, including alfalfa weevils and cabbage maggots. This resistance poses a significant challenge for pest management and highlights the need for alternative control strategies.
Q9: Is there evidence of cross-resistance between this compound and other insecticides?
A9: Studies have shown that insect populations resistant to one cyclodiene insecticide, such as dieldrin, can exhibit cross-resistance to this compound. This cross-resistance suggests a shared mechanism of resistance, potentially involving alterations in the target site or detoxification pathways.
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